Aurantiol

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Aurantiol is synthesized through a condensation reaction between hydroxycitronellal and methyl anthranilate. The reaction is typically carried out at a temperature of approximately 90°C with varying synthesis times ranging from 15 minutes to 4 hours . The process involves heating the reactants with an acid catalyst, followed by recrystallization to purify the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for efficiency and cost-effectiveness. The simple condensation technique is preferred, which involves heating the reactants at 90°C for an optimal synthesis time of 30 minutes to 1 hour. This method yields this compound with a high purity of 77.57% .

Chemical Reactions Analysis

Types of Reactions: Aurantiol primarily undergoes condensation reactions, as it is a Schiff base formed from the reaction between an aldehyde (hydroxycitronellal) and a primary amine (methyl anthranilate) .

Common Reagents and Conditions:

Condensation Reaction: Hydroxycitronellal and methyl anthranilate are the primary reagents.

Catalysts: Acid catalysts are commonly used to facilitate the reaction.

Conditions: The reaction is typically carried out at 90°C with varying synthesis times.

Major Products: The major product of the condensation reaction is this compound itself, characterized by its floral balsamic, sweet, and orange blossom odor .

Scientific Research Applications

Aurantiol has several applications across various fields:

Chemistry: Used as a model compound in the study of Schiff bases and their properties.

Biology: Investigated for its potential biological activities due to its Schiff base structure.

Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

Industry: Widely used in the fragrance industry to enhance the stability and longevity of perfumes.

Mechanism of Action

Aurantiol exerts its effects primarily through its chemical structure as a Schiff base. The condensation reaction between hydroxycitronellal and methyl anthranilate results in a stable compound that enhances the fragrance’s stability and longevity . The molecular targets and pathways involved are related to its ability to form stable complexes with other fragrance components, thereby prolonging their release and enhancing their overall scent profile .

Comparison with Similar Compounds

Hydroxycitronellal: An aldehyde used in the synthesis of aurantiol, known for its floral and citrus notes.

Methyl Anthranilate: A primary amine used in the synthesis of this compound, known for its grape-like odor.

Indole: Another compound used in fragrance formulations, known for its floral and indolic notes.

Uniqueness of this compound: this compound is unique due to its ability to combine the floral notes of hydroxycitronellal and the sweet, fruity notes of methyl anthranilate into a stable Schiff base. This combination results in a compound with enhanced stability and longevity, making it highly valuable in the fragrance industry .

Biological Activity

Aurantiol, chemically known as methyl-N-3,7-dimethyl-7-hydroxyoctyliden anthranilate, is a compound that has garnered attention for its diverse biological activities and applications, particularly in the fragrance industry. This article explores the synthesis, characterization, and biological activities of this compound, supported by research findings and data tables.

This compound has the molecular formula and a molecular weight of approximately 305.43 g/mol. It is synthesized primarily through a simple condensation reaction between methyl anthranylate and hydroxy citronellal. Optimal synthesis conditions have been identified as a temperature of around 110 °C for 30 minutes, yielding significant quantities of this compound with desirable characteristics such as floral and sweet aromas reminiscent of orange blossoms .

Synthesis Yield Data

The following table summarizes the yield of this compound based on varying synthesis times:

| Synthesis Time (minutes) | Yield (%) |

|---|---|

| 15 | 73.53 |

| 30 | 77.57 |

| 60 | 77.04 |

| 120 | 65.95 |

| 180 | 70.03 |

| 240 | 66.12 |

This data indicates that the highest yield is achieved between 30 to 60 minutes, after which the yield tends to decrease due to potential hydrolysis reactions .

Biological Activities

This compound exhibits a range of biological activities attributed to its structural properties as a Schiff base. These activities include:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial and antifungal properties. The compound has been tested against various Gram-positive and Gram-negative bacteria using methods such as agar disc diffusion .

- Anticancer Properties : Research indicates that Schiff bases, including this compound derivatives, may exhibit anticancer activity by inhibiting tumor growth and proliferation .

- Anti-inflammatory Effects : this compound has been investigated for its potential anti-inflammatory effects, contributing to pain relief and reduction of inflammation in various biological contexts .

- Antiviral Activity : Some studies suggest that this compound may have antiviral properties, potentially inhibiting viral replication in specific models .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated that this compound exhibited notable inhibition zones, indicating its effectiveness as an antimicrobial agent.

- Anticancer Potential : In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The findings revealed that this compound induced apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Aurantiol (C₁₈H₂₇NO₃), and what methodological considerations are critical for reproducibility?

this compound is synthesized via a Schiff base reaction between Hydroxycitronellal and Methyl Anthranilate under controlled pH and temperature conditions . Key considerations include:

- Stoichiometric ratios : Excess Methyl Anthranilate (1.2:1 molar ratio) to drive the reaction to completion.

- Solvent selection : Ethanol or methanol for optimal solubility .

- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track imine formation .

Q. Which analytical techniques are most effective for quantifying this compound purity and structural integrity?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1.2 mL/min) and a temperature gradient from 50°C to 280°C at 10°C/min. This compound fragments at m/z 305 (molecular ion) and 152 (anthranilate moiety) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) shows characteristic peaks: δ 8.1 ppm (aromatic protons) and δ 1.2 ppm (methyl groups in hydroxycitronellal) .

Q. How does this compound’s stability vary under different storage conditions (e.g., pH, temperature, light exposure)?

- pH sensitivity : Degrades rapidly in alkaline conditions (pH > 8) due to imine bond hydrolysis. Stable in acidic to neutral buffers (pH 4–7) .

- Thermal stability : Decomposes above 162°C (boiling point). Store at 4°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What experimental design principles should guide optimization of this compound synthesis for high yield and minimal byproducts?

- Factorial Design : Use a 2³ factorial design to test variables: temperature (25–60°C), reaction time (4–24 hrs), and catalyst (e.g., acetic acid vs. p-toluenesulfonic acid). Response surface methodology (RSM) can model interactions .

- Byproduct Analysis : Characterize impurities (e.g., unreacted hydroxycitronellal) via GC-MS and adjust reactant ratios or quenching steps .

Q. How can contradictory data on this compound’s bioactivity (e.g., antimicrobial vs. non-active findings) be reconciled in meta-analyses?

- Source Evaluation : Assess methodological disparities:

- Concentration ranges : Studies reporting antimicrobial activity often use >500 µg/mL, while negative results employ lower doses .

- Strain specificity : Activity may vary against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria .

Q. What interdisciplinary approaches could expand this compound’s applications beyond perfumery (e.g., drug delivery, material science)?

- Drug Delivery : Encapsulate this compound in liposomes or cyclodextrins to enhance aqueous solubility and bioavailability for topical antimicrobial formulations .

- Polymer Chemistry : Incorporate this compound into biodegradable polymers as a UV-stabilizing additive, leveraging its photostable aromatic structure .

Q. How should researchers address variability in this compound’s physicochemical properties reported across literature (e.g., solubility, logP)?

- Standardized Protocols : Adopt OECD guidelines for logP determination (shake-flask method with octanol/water partitioning) .

- Interlaboratory Studies : Collaborate to identify systematic errors, such as inconsistent solvent purity or calibration standards .

Q. Methodological Guidance for Data Interpretation

Q. What statistical tools are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Probit Analysis : Fit sigmoidal curves to EC₅₀/LC₅₀ data using software like GraphPad Prism .

- ANOVA with Post-Hoc Tests : Compare treatment groups (e.g., control vs. This compound-exposed) with Tukey’s HSD for multiple comparisons .

Q. How can researchers validate this compound’s hypothesized mechanisms of action (e.g., enzyme inhibition) using in silico models?

- Molecular Docking : Use AutoDock Vina to simulate this compound’s binding to target enzymes (e.g., tyrosinase). Validate with experimental IC₅₀ values .

- QSAR Modeling : Develop quantitative structure-activity relationship models to predict bioactivity across chemical analogs .

Properties

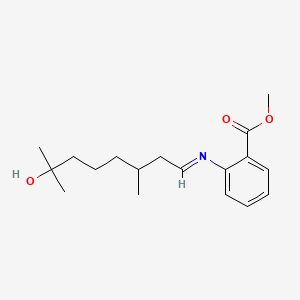

IUPAC Name |

methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-14(8-7-12-18(2,3)21)11-13-19-16-10-6-5-9-15(16)17(20)22-4/h5-6,9-10,13-14,21H,7-8,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBPISPWJZMWJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)CC=NC1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044579, DTXSID60859152 | |

| Record name | Methyl 2-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-((E)-(7-hydroxy-3,7-dimethyloctylidene)amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Benzoic acid, 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

89-43-0, 663958-46-1 | |

| Record name | Aurantiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aurantium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aurantiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0663958461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aurantiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-((E)-(7-hydroxy-3,7-dimethyloctylidene)amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AURANTIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/495739WRQE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.